5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
CAS No.: 851969-36-3
Cat. No.: VC4378778
Molecular Formula: C24H25ClN4OS
Molecular Weight: 453
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851969-36-3 |
|---|---|
| Molecular Formula | C24H25ClN4OS |
| Molecular Weight | 453 |
| IUPAC Name | 5-[(4-benzylpiperidin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Standard InChI | InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3 |
| Standard InChI Key | WRNSLZRRGPDKQR-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O |
Introduction
Synthesis and Chemical Reactions
The synthesis of thiazolo-triazole derivatives often involves multi-step reactions, including cyclization processes and the use of specific reagents. Reaction conditions, such as temperature and solvents, are crucial for optimizing yields and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the synthesis progress.
Potential Applications
Thiazolo-triazole derivatives have significant potential in medicinal chemistry due to their diverse biological activities. They can serve as scaffolds for developing new drugs targeting various diseases, including infections, cancers, and inflammatory conditions .
| Application Area | Potential Use |
|---|---|
| Antimicrobial Agents | Inhibiting microbial growth. |
| Anticancer Drugs | Targeting cancer cells. |
| Anti-inflammatory Agents | Reducing inflammation. |
| Analgesics | Pain relief. |
Research Findings and Future Directions
While specific research findings on 5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol are not available, studies on similar compounds highlight their promising pharmacological properties. Future research should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume